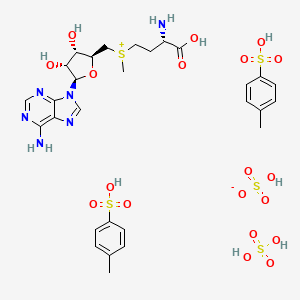
S-Adenosylmethionine disulfate ditosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Adenosylmethionine disulfate ditosylate, also known as S-adenosylmethionine, is a naturally occurring compound found in all living organisms. It plays a crucial role as a methyl radical donor in enzymatic transmethylation reactions. This compound is involved in various biological processes, including the synthesis of neurotransmitters and the regulation of gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosylmethionine disulfate ditosylate typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of methionine adenosyltransferase. This enzymatic reaction results in the formation of S-adenosylmethionine. The reaction conditions generally require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce methionine adenosyltransferase, thereby increasing the yield of S-adenosylmethionine. The fermentation process is followed by extraction and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
S-Adenosylmethionine disulfate ditosylate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form S-adenosylhomocysteine.
Reduction: It can be reduced to form 5’-deoxy-5’-methylthioadenosine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group is transferred to various acceptor molecules
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Methyl acceptors like DNA, proteins, and small organic molecules are typical substrates.
Major Products Formed
Oxidation: S-adenosylhomocysteine
Reduction: 5’-deoxy-5’-methylthioadenosine
Substitution: Methylated DNA, methylated proteins
Aplicaciones Científicas De Investigación
S-Adenosylmethionine disulfate ditosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in various organic synthesis reactions.
Biology: Plays a role in the regulation of gene expression through DNA methylation.
Medicine: Investigated for its potential therapeutic effects in treating depression, osteoarthritis, and liver diseases.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
Mecanismo De Acción
S-Adenosylmethionine disulfate ditosylate exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The molecular targets of this compound include DNA methyltransferases, histone methyltransferases, and other methylation-related enzymes .
Comparación Con Compuestos Similares
Similar Compounds
S-adenosylhomocysteine: A product of S-Adenosylmethionine disulfate ditosylate oxidation.
5’-deoxy-5’-methylthioadenosine: A product of this compound reduction.
Methionine: The precursor in the synthesis of this compound
Uniqueness
This compound is unique due to its dual role as both a methyl donor and a precursor for various biologically active molecules. Its involvement in critical biological processes, such as gene expression regulation and neurotransmitter synthesis, sets it apart from other similar compounds .
Propiedades
Número CAS |
58994-55-1 |
|---|---|
Fórmula molecular |
C29H42N6O19S5 |
Peso molecular |
939 g/mol |
Nombre IUPAC |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid |
InChI |
InChI=1S/C15H22N6O5S.2C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;;/m0..../s1 |
Clave InChI |
USWRTUGBVMKBJA-INKMGEERSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] |
Sinónimos |
Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















